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Compound of Interest

Compound Name: (2-Fluoro-6-nitrophenyl)methanol

Cat. No.: B1394091

An In-Depth Technical Guide to (2-Fluoro-6-nitrophenyl)methanol: Properties, Synthesis,
Reactivity, and Applications

Introduction

(2-Fluoro-6-nitrophenyl)methanol, a substituted benzyl alcohol, is a key chemical
intermediate whose value in modern organic synthesis and medicinal chemistry is derived from
the unique and potent reactivity imparted by its ortho-disubstituted aromatic ring. The presence
of a fluorine atom and a nitro group positioned adjacent to each other creates a highly electron-
deficient aromatic system, priming the molecule for a range of strategic transformations. The
hydroxymethyl group provides a further handle for synthetic diversification.

This guide offers an in-depth exploration of the chemical properties, synthesis, and
characteristic reactivity of (2-Fluoro-6-nitrophenyl)methanol. It provides field-proven insights
and detailed protocols intended for researchers, chemists, and drug development professionals
who wish to leverage this versatile building block in their synthetic programs, particularly in the
development of novel therapeutics for infectious and neurological diseases.

Physicochemical and Spectroscopic Properties

The foundational properties of a reagent dictate its handling, purification, and characterization.
(2-Fluoro-6-nitrophenyl)methanol is typically isolated as a solid at room temperature.

Physical and Chemical Properties
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The core physical and computed chemical properties of (2-Fluoro-6-nitrophenyl)methanol
are summarized below for quick reference.

Property Value Source(s)
CAS Number 1643-60-3 [1]
Molecular Formula C7HeFNO3 [1]
Molecular Weight 171.13 g/mol [1]
Appearance White to yellow solid [2][3]
Melting Point 52-53 °C [4]
LogP 1.2262 (Computed) [1]
Topological Polar Surface Area

(TPSA) 63.37 A2 [1]
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 3 [1]

Spectroscopic Analysis

Spectroscopic analysis is critical for confirming the identity and purity of the compound after
synthesis or before use. The *H NMR spectrum is particularly informative and varies
characteristically with the deuterated solvent used.

1H Nuclear Magnetic Resonance (NMR):

¢ In DMSO-ds: The spectrum shows a complex multiplet for the aromatic protons between o
7.78-7.53 ppm. The hydroxyl proton appears as a triplet at & 5.41 ppm due to coupling with
the adjacent methylene protons. The benzylic methylene protons (CHz) appear as a doublet
at 6 4.70 ppm.[2]

o Expert Insight: The observation of splitting for the -OH proton in DMSO-ds is characteristic,
as this solvent is less prone to rapid proton exchange compared to CDCls, allowing
coupling to be resolved.
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e In CDCIs: The aromatic region simplifies to a doublet around & 7.84 ppm and a multiplet for
the remaining two protons at & 7.46 ppm. The benzylic methylene protons (CHz) are
observed as a singlet at  4.90 ppm.[3]

o Expert Insight: In chloroform, the hydroxyl proton signal is often broad and may not show
clear coupling, leading to the adjacent CHz group appearing as a singlet due to the
collapse of the coupling pattern from rapid exchange.

Chemical Shift () in

Proton Assignment Chemical Shift (8) in CDCIs
DMSO-de
Aromatic CH (3H) 7.78 — 7.53 (m) 7.84 (d, 1H), 7.46 (m, 2H)
Not explicitly reported, often
Hydroxyl OH (1H) 541 (t,J=5.6 Hz)
broad
Benzylic CHz (2H) 4.70 (d, J=5.6 Hz) 4.90 (s)

Synthesis and Manufacturing

While several synthetic routes are possible, a reliable and high-yielding laboratory-scale
preparation involves the reduction of the corresponding carboxylic acid, 2-fluoro-6-nitrobenzoic
acid, which is commercially available. This method avoids the over-reduction often associated
with more aggressive reducing agents.

Recommended Synthetic Route: Reduction of 2-Fluoro-
6-nitrobenzoic Acid

The selective reduction of a carboxylic acid to a primary alcohol in the presence of a nitro
group can be efficiently achieved using borane complexes, such as borane dimethyl sulfide
(BHs-SMez). This reagent is preferred over stronger hydrides like LiAlH4, which could non-
selectively reduce the nitro group.
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Synthesis Workflow

2-Fluoro-6-nitrobenzoic Acid
(Starting Material)

BHs-SMe2
THF

(2-Fluoro-6-nitrophenyl)methanol

(Final Product)

Click to download full resolution via product page
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol:[2]

e Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), dissolve 2-fluoro-6-nitrobenzoic acid (1.0 eq) in anhydrous
tetrahydrofuran (THF).

« Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add borane
dimethyl sulfide complex (BHs-SMez, ~1.3 eq) dropwise via syringe.

o Causality: The reaction is performed at 0 °C to control the exothermic reaction and prevent
potential side reactions. Anhydrous conditions are crucial as borane reagents react with
water.

e Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
room temperature and stir for 4-6 hours, or until TLC analysis indicates complete
consumption of the starting material.

e Work-up and Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C
until gas evolution ceases. This step safely neutralizes any excess borane reagent.
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o Extraction: Remove the solvents under reduced pressure. Redissolve the residue in ethyl
acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

o Self-Validation: The bicarbonate wash removes any unreacted acidic starting material,
ensuring the purity of the final product.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in
vacuo. The resulting crude product can be purified by flash column chromatography (silica
gel, eluting with a hexane/ethyl acetate gradient) to yield (2-fluoro-6-nitrophenyl)methanol
as a yellow solid (typical yield: ~75%).

Chemical Reactivity and Transformations

The synthetic utility of (2-fluoro-6-nitrophenyl)methanol stems from three primary centers of
reactivity: the hydroxymethyl group, the nitro group, and the activated aromatic ring.

Nucleophilic Aromatic Substitution (SNATr)

The defining feature of this molecule's reactivity is its susceptibility to Nucleophilic Aromatic
Substitution (SNAr). The strong electron-withdrawing effect of the nitro group, combined with
the inductive effect of the fluorine, renders the carbon atom bearing the fluorine (C2) highly
electrophilic.

Mechanism Insight: A nucleophile attacks the C2 position, breaking the aromaticity to form a
resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative
charge is delocalized effectively onto the oxygen atoms of the ortho-nitro group, which is a key
stabilizing interaction that dramatically accelerates the reaction compared to the meta or para
isomers.[5] In the final step, the fluoride ion is eliminated, and aromaticity is restored. Fluorine,
despite the high strength of the C-F bond, is an excellent leaving group in this context because
the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-F bond.[5]
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SNAr Reaction Mechanism

] + Nucleophile
(2-Fluoro-6-nitrophenyl)methanol M’ CE-

Meisenheimer Complex (Fast Step)
(Resonance Stabilized Intermediate)
Nucleophile
(e.g., R-OH, R-NHz2)

Click to download full resolution via product page
Caption: The addition-elimination mechanism of SNAr.
General Protocol for SNAr with an Alcohol (O-Nucleophile):[6]

o Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve the desired
alcohol nucleophile (1.5 eq) in an anhydrous polar aprotic solvent like THF or DMF. Add a
strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Stir at room
temperature for 30 minutes to generate the alkoxide.

o Substitution: Add (2-fluoro-6-nitrophenyl)methanol (1.0 eq) to the alkoxide solution.
e Reaction: Heat the mixture to 60-80 °C and monitor by TLC.

o Work-up: After completion, cool to room temperature, quench with water, and extract the
product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous
MgSOa, filter, and concentrate. Purify by column chromatography.

Oxidation of the Hydroxymethyl Group

The primary alcohol moiety can be selectively oxidized to the corresponding aldehyde, 2-fluoro-
6-nitrobenzaldehyde. This transformation is valuable for subsequent reactions such as imine
formation or Wittig reactions. Mild oxidizing agents are required to prevent over-oxidation to the
carboxylic acid.
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62—Fluoro—6—nitrophenyl)methanoD Selective Oxidation to Aldehyde

2-Fluoro-6-nitrobenzaldehyde

Click to download full resolution via product page

Caption: Oxidation of the primary alcohol to an aldehyde.

Detailed Experimental Protocol (PCC Oxidation):[7]

Setup: Suspend pyridinium chlorochromate (PCC, 1.5-2.0 eq) in anhydrous dichloromethane
(DCM) in a flask equipped with a magnetic stir bar.

» Addition: Add a solution of (2-fluoro-6-nitrophenyl)methanol (1.0 eq) in DCM to the stirred
suspension.

e Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

o Trustworthiness: PCC is a reliable reagent for this transformation, known for stopping at
the aldehyde stage for primary alcohols without significant over-oxidation.

o Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a
pad of silica gel or Florisil® to remove the chromium byproducts.

 Purification: Wash the filter cake thoroughly with additional ether. Combine the filtrates and
concentrate under reduced pressure to yield the crude aldehyde, which can be further
purified if necessary.

Reduction of the Nitro Group
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A strategically vital reaction is the selective reduction of the nitro group to an amine, yielding (2-
amino-6-fluorophenyl)methanol. This transformation provides access to the synthetically useful
ortho-fluoroaniline scaffold, a common feature in many bioactive molecules. Catalytic
hydrogenation is a clean and effective method for this conversion.

62-Fluoro-6-nitrophenyl)methanoD Selective Nitro Group Reduction

Hz (g), Pd/C
Methanol

(2-Amino-6-fluorophenyl)methanol

Click to download full resolution via product page
Caption: Reduction of the nitro group to a primary amine.
Detailed Experimental Protocol (Catalytic Hydrogenation):[8]

e Setup: To a hydrogenation vessel, add a solution of (2-fluoro-6-nitrophenyl)methanol (1.0
eq) in a suitable solvent such as methanol or ethyl acetate.

o Catalyst: Under an inert atmosphere, carefully add a catalytic amount of 10% Palladium on
Carbon (Pd/C, ~5-10 mol%).

o Hydrogenation: Seal the vessel, purge with hydrogen gas (3 cycles of vacuum/backfill), and
then pressurize with hydrogen to the desired pressure (e.g., 50 psi or balloon pressure).

o Reaction: Stir the reaction mixture vigorously at room temperature until hydrogen uptake
ceases or TLC analysis shows completion.

o Causality: Vigorous stirring is essential to ensure efficient mixing of the solid catalyst,
liquid solution, and hydrogen gas for the reaction to proceed effectively.
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o Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas.
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

e [solation: Wash the filter cake with the reaction solvent. Concentrate the combined filtrates
under reduced pressure to yield the desired aniline product.

Applications in Drug Discovery and Development

The true value of (2-fluoro-6-nitrophenyl)methanol lies in its application as a versatile
intermediate for constructing more complex molecules with potential therapeutic value.

o Antitubercular Agents: The compound has been utilized as a key intermediate in the
synthesis of novel aryl hydrazides and fluorophenylbenzohydrazides.[3][9] These classes of
compounds have shown potent activity against Mycobacterium tuberculosis by targeting
essential pathways like tryptophan biosynthesis.[9]

o CNS-Active Compounds: A patent application has disclosed the use of (2-fluoro-6-
nitrophenyl)methanol in the development of novel cyclopentyl-fused pyrrole derivatives that
act as negative allosteric modulators of the NR2B subtype of the NMDA receptor.[10] These
modulators have potential applications in treating a variety of central nervous system
disorders.

» Metabolite Studies: The related compound, 2-amino-6-nitrobenzyl| alcohol, has been studied
as a metabolite of the environmental toxin 2,6-dinitrotoluene, where it is implicated in DNA
binding, highlighting its relevance in toxicology and carcinogenesis research.[11]

Safety and Handling

As with any laboratory chemical, (2-fluoro-6-nitrophenyl)methanol should be handled with
appropriate care, following standard safety protocols.
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Hazard Type GHS Information Precautionary Codes

o Warning: H319 - Causes
Eye Irritation ] o P280
serious eye Irritation.

) o Warning: H335 - May cause
Respiratory Tract Irritation ) o P261, P271
respiratory irritation.

Pictogram GHSO07 (Exclamation Mark) -

Recommended Precautions:

Always handle this compound in a well-ventilated chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles,
a lab coat, and chemical-resistant gloves.

Avoid breathing dust or vapors.

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing and seek medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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